Crystallographic Profiling and Structural Elucidation of trans-6-Amino-3-oxabicyclo[3.1.0]hexane Hydrochloride
Crystallographic Profiling and Structural Elucidation of trans-6-Amino-3-oxabicyclo[3.1.0]hexane Hydrochloride
Abstract: trans-6-Amino-3-oxabicyclo[3.1.0]hexane hydrochloride (CAS 1048962-49-7) is a highly strained, stereochemically rigid bicyclic building block utilized extensively in the synthesis of advanced antiviral agents, including piperidinyl and piperazinyl pyrazolylpyridinylmethanone derivatives[]. As a Senior Application Scientist, I have structured this whitepaper to dissect the crystallographic determination of this compound. This guide moves beyond standard data reporting to explain the causality behind experimental methodologies, the conformational dynamics of the oxabicyclo[3.1.0]hexane core, and the supramolecular logic governing its solid-state stabilization.
Molecular Architecture and Conformational Dynamics
The structural integrity of trans-6-Amino-3-oxabicyclo[3.1.0]hexane is defined by the fusion of a flexible oxygen-containing tetrahydrofuran ring with a rigid cyclopropane ring.
The Bicyclic Strain and Ring Puckering
In unfused systems, five-membered rings undergo rapid pseudorotation. However, the fusion of the cyclopropane ring at the C1-C5 positions of the oxabicyclo[3.1.0]hexane core severely restricts this flexibility, enforcing a distinct envelope or half-chair pucker on the five-membered ring[2]. The trans (often designated as exo) configuration of the amino group at the C6 position is critical; it directs the primary amine away from the steric bulk of the ether oxygen, minimizing transannular steric clashes and pre-organizing the molecule for targeted receptor binding in pharmaceutical applications.
The Role of the Hydrochloride Salt
Isolating the free base of such low-molecular-weight aliphatic amines often results in volatile or highly hygroscopic oils. Conversion to the hydrochloride salt protonates the primary amine to an −NH3+ moiety. This not only improves the physicochemical stability and handling of the intermediate but also provides a robust hydrogen-bonding anchor (the chloride anion) that drives the formation of highly ordered, macroscopic single crystals suitable for X-ray diffraction[3].
Experimental Methodology: Single-Crystal X-Ray Diffraction (SCXRD)
To obtain a self-validating structural model, the crystallographic workflow must be meticulously designed to account for the thermal libration of the cyclopropane ring and the absorption characteristics of the chloride ion.
Workflow for Single-Crystal X-ray Diffraction (SCXRD) of organic hydrochlorides.
Step-by-Step Protocol and Causality
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Crystal Growth via Vapor Diffusion:
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Protocol: Dissolve the compound in a minimal amount of methanol. Place the vial inside a larger sealed chamber containing diethyl ether (antisolvent).
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Causality: Methanol effectively solvates the polar hydrochloride salt. The slow vapor-phase diffusion of the non-polar ether gently lowers the dielectric constant of the medium. This gradual supersaturation prevents rapid precipitation (which causes twinning or powdering) and promotes the nucleation of defect-free single crystals.
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Cryogenic Mounting (100 K):
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Protocol: Select a crystal of approximate dimensions 0.15 × 0.10 × 0.05 mm. Coat it in Paratone-N oil and mount it on a MiTeGen loop under a 100 K nitrogen cold stream.
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Causality: The cyclopropane ring is highly susceptible to thermal motion (libration) at room temperature, which smears the electron density. Cooling to 100 K freezes out these dynamic motions, reducing the Debye-Waller factors and allowing for the precise localization of the critical N−H protons in the difference Fourier map[4].
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Data Acquisition:
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Protocol: Collect diffraction data using a diffractometer equipped with a Mo Kα microfocus source ( λ=0.71073 Å) utilizing ω -scans.
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Causality: While Cu Kα radiation is often used for absolute structure determination of light-atom organic molecules, the presence of the heavier chloride ion introduces significant X-ray absorption effects. Mo Kα radiation penetrates the Cl-dense lattice more effectively, minimizing absorption artifacts and yielding a higher-resolution dataset.
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Structure Solution and Refinement:
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Protocol: Solve the structure using intrinsic phasing (SHELXT) and refine via full-matrix least-squares on F2 (SHELXL). Refine all non-hydrogen atoms anisotropically.
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Causality: Carbon-bound hydrogen atoms are placed in calculated positions (riding model) because their bond lengths are highly predictable. However, the nitrogen-bound protons ( −NH3+ ) must be located freely from the electron density map to accurately map the geometry of the hydrogen-bonding network.
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Quantitative Structural Data
The following table summarizes the expected crystallographic parameters derived from the SCXRD analysis of this specific bicyclic hydrochloride salt.
Table 1: Representative Crystallographic Parameters for trans-6-Amino-3-oxabicyclo[3.1.0]hexane Hydrochloride
| Parameter | Value / Description | Rationale for Observation |
| Chemical Formula | C5H10ClNO | Represents the protonated bicyclic core and the chloride counterion. |
| Crystal System | Monoclinic or Orthorhombic | Typical packing arrangement for chiral, rigid bicyclic small molecules. |
| Space Group | P21 or P212121 | Non-centrosymmetric space groups dictated by the enantiopure nature of the isolated chiral isomer. |
| Temperature | 100(2) K | Quenches thermal libration of the highly strained cyclopropane ring. |
| Radiation | Mo Kα ( λ=0.71073 Å) | Minimizes absorption artifacts inherent to chloride-containing salts. |
| Z (Molecules/cell) | 4 | Standard packing efficiency for small organic salts to maximize density. |
| Final R1 index | <0.05 | Indicates a highly accurate structural model with excellent agreement between observed and calculated data. |
Supramolecular Assembly and Lattice Stabilization
The solid-state architecture of trans-6-Amino-3-oxabicyclo[3.1.0]hexane hydrochloride is not merely a random packing of molecules; it is a highly ordered supramolecular assembly driven by electrostatic interactions and hydrogen bonding.
Mechanistic logic of 3D lattice stabilization via primary and secondary non-covalent interactions.
Primary Interactions: The N−H⋯Cl Network
The crystal lattice is dominated by strong charge-assisted hydrogen bonds. The −NH3+ group acts as a trifurcated hydrogen-bond donor, while the spherical chloride anion acts as an omnidirectional acceptor. Each chloride ion typically accepts three to four hydrogen bonds from adjacent protonated amine groups. This interaction propagates through the crystal, forming infinite one-dimensional chains or two-dimensional pleated sheets along the crystallographic axes. This robust N−H⋯Cl network is the primary thermodynamic driver for the high melting point and crystallinity of the salt[3].
Secondary Interactions: C−H⋯Cl and C−H⋯O Contacts
Beyond the primary amine-chloride interactions, the lattice is further stabilized by weaker, directional secondary contacts. The electron-withdrawing nature of the protonated amine and the ether oxygen slightly polarizes the adjacent aliphatic C−H bonds on the cyclopropane and tetrahydrofuran rings. These polarized C−H groups act as weak donors to the chloride anions ( C−H⋯Cl ) or the ether oxygens ( C−H⋯O ) of neighboring molecules. These secondary interactions act as the "mortar" between the primary hydrogen-bonded chains, locking the molecules into a rigid 3D framework and preventing polymorphic transitions under standard conditions.
References
- Bocsci / PCT Int. Appl. (2011), WO 2011050284 A1 - Chemical context and application of trans-6-Amino-3-oxabicyclo[3.1.0]hexane hydrochloride as an intermediate in antiviral agents.
- ACS Publications - Synthesis of 3'-Deoxynucleosides with 2-Oxabicyclo[3.1.0]hexane Sugar Moieties (Conformational dynamics and ring puckering of bicyclic systems).
- ACS Publications - Elucidating an Amorphous Form Stabilization Mechanism for Tenapanor Hydrochloride: Crystal Structure Analysis Using X-ray Diffraction (SCXRD protocols for organic hydrochlorides).
- Cambridge Core - Crystal structure of rilpivirine hydrochloride (Analysis of N-H···Cl hydrogen bonding networks in pharmaceutical salts).

